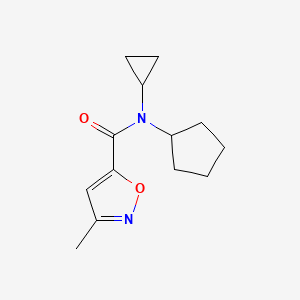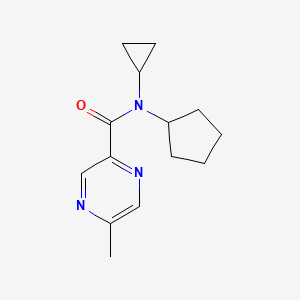![molecular formula C20H19ClN6S B7547850 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It is widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
作用机制
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is a highly selective dopamine D1 receptor antagonist. It binds to the D1 receptor and blocks the action of dopamine. This results in a decrease in the activity of the dopaminergic system, which is responsible for the regulation of locomotor activity, reward, and motivation.
Biochemical and Physiological Effects:
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 has several biochemical and physiological effects. It has been shown to decrease locomotor activity, reduce the rewarding effects of drugs of abuse, and decrease motivation. It has also been shown to decrease the release of dopamine in the striatum and prefrontal cortex.
实验室实验的优点和局限性
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 has several advantages for lab experiments. It is highly selective for the dopamine D1 receptor and does not bind to other receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, it also has some limitations. It has a short half-life and needs to be administered frequently. It can also produce side effects, such as sedation and hypothermia.
未来方向
There are several future directions for the use of 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 in scientific research. One direction is to investigate the role of dopamine in the regulation of social behavior. Another direction is to investigate the role of dopamine in the regulation of circadian rhythms. Additionally, 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 can be used to study the effects of dopamine in the regulation of appetite and food intake. Finally, it can be used to investigate the role of dopamine in the regulation of sleep.
合成方法
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 can be synthesized by several methods, including the reaction of 1-(2-bromoethyl)-4-(2-cyanophenyl)piperazine with 5-(3-chlorophenyl)-2-thienylmethylamine, followed by the reaction with 6-chloropurine. Alternatively, it can be synthesized by the reaction of 5-(3-chlorophenyl)-2-thienylmethylamine with 6-(4-bromophenyl)purine, followed by the reaction with 1-(2-cyanophenyl)-4-(4-piperidinyl)piperazine.
科学研究应用
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been used to study the effects of dopamine on the regulation of locomotor activity, reward, and motivation. It has also been used to study the role of dopamine in drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6S/c21-15-3-1-2-14(10-15)17-5-4-16(28-17)11-26-6-8-27(9-7-26)20-18-19(23-12-22-18)24-13-25-20/h1-5,10,12-13H,6-9,11H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPBLJKSMRUMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
